molecular formula C3H4Cl2 B154105 1,3-Dichloropropene CAS No. 10061-02-6

1,3-Dichloropropene

Cat. No.: B154105
CAS No.: 10061-02-6
M. Wt: 110.97 g/mol
InChI Key: UOORRWUZONOOLO-OWOJBTEDSA-N
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Description

1,3-dichloropropene appears as a clear colorless liquid. Flash point 95°F. Denser (at 10.2 lb / gal) than water and insoluble in water. Vapors are heavier than air. Used to make other chemicals and as soil fumigant.
Trans-1,3-dichloropropene appears as a clear colorless liquid with chloroform odor. Flash point 95° F. Density 1.225 g/cm3 and insoluble in water. Hence sinks in water. A strong irritant. Used as a soil fumigant.
This compound is used as a component in formulations for soil fumigants. Acute (short-term) inhalation exposure of humans following a spill caused mucous membrane irritation, chest pain, and breathing difficulties. Effects on the lung have been observed in rats acutely exposed to 1,3- dichloropropene by inhalation. Chronic (long-term) dermal exposure may result in skin sensitization in humans. Damage to the nasal mucosa and urinary bladder are the primary health effects of rodents chronically exposed to this compound by inhalation. Information on the carcinogenic effects of 1,3- dichloropropene in humans is limited;  two cases of histiocytic lymphomas and one case of leukemia have been reported in humans accidentally exposed by inhalation to concentrated vapors during cleanup of a tank truck spill. An increased incidence of bronchioalveolar adenomas has been reported in male mice exposed by inhalation but not in rats or female mice. EPA has classified this compound as a Group B2, probable human carcinogen.

Mechanism of Action

1,3-Dichloropropene (1,3-D) is a soil fumigant used primarily for preplanting control of parasitic nematodes. In a previous chronic dietary exposure study, 1,3-D induced an increased incidence of hepatocellular adenomas in male rats at a dose of 25?mg/kg/day. Although the mechanism for tumor induction in the rat liver by 1,3-D has not been specifically elucidated, available data suggested that the observed liver tumorigenesis was through a nongenotoxic mode of action at the tumor promotion stage. Fischer 344 rats containing preneoplastic lesions were treated (via gavage) with 25 mg/kg/day 1,3-D or 80 mg/kg/day phenobarbital (PB) for 30 days and 60 days, or for 30 days followed by a 30-day recovery period (no compound exposure). Following treatment, placental form glutathione S-transferase (GSTP) positive and GSTP-negative liver focal lesions were quantitated as to size and number. 1,3-D treatment had no effect on GSTP-positive foci number or relative size but significantly increased the number, labeling index, and relative size of GSTP-negative focal lesions (identified by H and E staining) after 30 and 60 days of treatment. Following the 30-day recovery period, the number, labeling index, and relative size of the GSTP-negative lesions in 1,3-D-treated animals returned to control levels. As expected, PB treatment produced an increase in number and relative size of the GSTP-positive lesions. The results of this study are consistent with 1,3-D inducing liver carcinogenesis through a nongenotoxic mode of action by functioning as a tumor promoter specifically through induction of a non-GSTP staining focal hepatocyte population.
... An increase in concentration of rat-liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity for this compound and 2,3-dichloro-1-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide, the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix. This compound is hydrolyzed to the corresponding allylic alcohol which can be oxidized to the respective acroleins (hydrolytic oxidative pathway). Structural parameters like chloro substitution of the central C atom of the substituted induced polarization of the C as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways.
Computed molecular properties were compared with experimental mutagenic potentials of some allylic compounds. The computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations which then react with nucleophilic centers of nucleic acid bases. The usefulness of computed properties in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials.
To investigate the mechanism of this compound induced hepatotoxicity, we studied effects of modulation in concn or activities of glutathione, glutathione S-transferase, cytotchrome p-450 on this compound toxicity in mice. Piperonyl butoxide was used to inhibit cytochrome p-450 and buthionine sulfoximine to inhibit glutathione synthesis. This compound (300 mg/kg) administered with a stomach tube significantly increased plasma glutamate oxaloacetate transaminase and glutamate pyruvate transaminase activities as well as hepatic centrilobular swelling 15 hr after administration. No significant changes were observed at 100 mg/kg this compound. Piperonyl butoxide pretreatment significantly suppressed the elevation of glutamate oxaloacetate transaminase and glutamate pyruvate transaminase activities caused by 300 mg/kg this compound. This pretreatment significantly increased this compound concn in the liver. The piperonyl butoxide pretreatment decreased cytochrome p450 content in liver microsomes but prevented further reduction of cytochrome p-450 after this compound treatment. With buthionine sulfoximine pretreatment plasma glutamate oxaloacetate transaminase activity significantly increased in animals receiving 100 mg/kg this compound, whereas liver glutathione content and glutathione-S-transferase activity decreased. This pretreatment also significantly increased this compound concn in the liver. Cysteine administered 2 hr after this compound treatment by which time this compound in the liver had disappeared did not decrease the cytochrome p-450 content induced by this compound, although it prevented the elevation of glutamate oxaloacetate transaminase and glutamate pyruvate transaminase activities and increased hepatic glutathione concn. These results suggest this compound is biotransformed via cytochrome p450, the metabolites induced liver damage and glutathione plays an important role in the detoxification of this compound.
Molecular orbital calculations were used to clarify the mechanism of mutagenic action of various substituted allyl chlorides. Computed molecular properties were compared with experimental mutagenic potentials of these allylic cmpd. In agreement with the experiment, the computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations whih then react with nucleophilic centers of nucleic acid bases. The usefulness of computed propertiee in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials.

Properties

IUPAC Name

(E)-1,3-dichloroprop-1-ene
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InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+
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InChI Key

UOORRWUZONOOLO-OWOJBTEDSA-N
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Canonical SMILES

C(C=CCl)Cl
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Isomeric SMILES

C(/C=C/Cl)Cl
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Molecular Formula

C3H4Cl2
Record name TRANS-1,3-DICHLOROPROPENE
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DSSTOX Substance ID

DTXSID2042480
Record name trans-1,3-Dichloropropene
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Molecular Weight

110.97 g/mol
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Physical Description

Trans-1,3-dichloropropene appears as a clear colorless liquid with chloroform odor. Flash point 95 °F. Density 1.225 g/cm3 and insoluble in water. Hence sinks in water. A strong irritant. Used as a soil fumigant., 1,3-Dichloropropene: Colorless to amber liquid with an odor like chloroform; [HSDB] Clear colorless liquid; [CAMEO], Liquid
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Boiling Point

234 °F at 760 mmHg (NTP, 1992), 112 °C, 112.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in ether, benzene, chloroform, In water, 2,800 mg/l @ 25 °C., 2800 mg/L @ 20 °C (exp)
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Density

1.224 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.224 @ 20 °C/4 °C
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Vapor Density

1.4 AT 37.8 °C (AIR= 1)
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Vapor Pressure

34 mmHg at 77 °F (NTP, 1992), 34.0 [mmHg], 34 mm Hg @ 25 °C
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Mechanism of Action

Molecular orbital calculations were used to clarify the mechanism of mutagenic action of various substituted allyl chlorides. Computed molecular properties were compared with experimental mutagenic potentials of these allylic cmpd. In agreement with the experiment, the computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations whih then react with nucleophilic centers of nucleic acid bases. The usefulness of computed propertiee in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials.
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Color/Form

Colorless to amber liquid /1,3-Dichloropropene/

CAS No.

10061-02-6, 542-75-6
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Record name 1,3-Dichloropropene [BSI:ISO]
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Melting Point

-50 °C
Record name 1,3-Dichloropropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloropropene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Dichloropropene
Reactant of Route 3
1,3-Dichloropropene
Reactant of Route 4
Reactant of Route 4
1,3-Dichloropropene
Reactant of Route 5
1,3-Dichloropropene
Reactant of Route 6
1,3-Dichloropropene
Customer
Q & A

Q1: How does 1,3-Dichloropropene exert its nematicidal effect?

A1: While the precise mechanism remains unclear, research suggests that this compound disrupts nematode hatching and survival. Studies indicate a log-logistic relationship between this compound dosage and the number of hatchable nematodes. [] Notably, the (Z)-isomer demonstrates greater nematicidal efficacy than the (E)-isomer. []

Q2: Does this compound impact soil microbial communities?

A2: Yes, this compound application can significantly alter soil microbial communities. Research using 18S rDNA PCR-DGGE analysis revealed that this compound temporarily modifies fungal community structure, with a lesser impact compared to chloropicrin. [] This effect is transient, with profiles becoming indistinguishable from control plots after 6 months. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C3H4Cl2. It has a molecular weight of 110.98 g/mol.

Q4: How does the type of polyethylene film affect the efficacy of this compound?

A4: Studies demonstrate that using a high-barrier polyethylene film, such as a virtually impermeable film (VIF), significantly reduces this compound volatilization compared to conventional polyethylene films or untarped soil. [] This enhanced retention improves its efficacy and minimizes environmental release.

Q5: Does this compound degrade in the environment, and what are the products?

A5: Yes, this compound undergoes degradation in various environmental compartments. In aerobic aquatic environments, rapid conversion to 3-chloropropenoic acid occurs, particularly in water-sediment systems. [] The degradation products and pathways may vary depending on environmental factors like temperature, moisture, and microbial activity.

Q6: Have any computational studies been performed to understand this compound combustion?

A6: Yes, quantum chemical molecular dynamics (QM/MD) simulations have provided insights into the oxidative decomposition of this compound at different temperatures (1500 and 3000 K). [] These studies identified key initiation pathways and highlighted the role of intermediate reactions in forming major combustion products.

Q7: How do structural differences between the isomers of this compound influence their nematicidal activity?

A7: Studies reveal distinct differences in the biological activity of (Z)- and (E)-isomers of this compound. The (Z)-isomer exhibits greater nematicidal efficacy compared to the (E)-isomer. [] This highlights the significance of stereochemistry in influencing biological activity and target interactions.

Q8: Are there specific formulation strategies to improve the efficacy of this compound?

A8: Yes, combining this compound with chloropicrin, a fungicidal agent, is a common formulation strategy to enhance its efficacy against soilborne pests and pathogens. [, ] This combination addresses a wider range of targets and improves overall disease control in crops like strawberries and squash. []

Q9: What are the environmental concerns associated with the use of this compound?

A9: this compound, while not an ozone-depleting substance, is categorized as a toxic air contaminant. [] Its high volatility can lead to atmospheric emissions, posing potential risks to human health and the environment. [] Regulatory agencies have established guidelines and restrictions to mitigate these risks.

Q10: Are there any strategies to reduce this compound volatilization and its environmental impact?

A10: Research has shown that employing high-barrier polyethylene films (VIF) during application significantly reduces this compound volatilization compared to conventional films or no film. [] This practice improves efficacy and minimizes atmospheric release, aligning with sustainable agricultural practices.

Q11: Is there evidence of this compound bioaccumulation in treated crops?

A11: Studies on plants like bush beans, tomatoes, and carrots revealed that this compound is rapidly absorbed, translocated, and metabolized. [] The parent compound was not detected after 72 hours, indicating minimal residual concerns in treated crops. []

Q12: Does this compound exhibit toxicological effects in mammalian systems?

A12: Research indicates that this compound can induce toxicity in laboratory animals. Studies in rats and mice revealed that high doses of this compound, particularly via intraperitoneal injection, can lead to acute hepatic damage and even death. [] This highlights the importance of careful handling and adherence to safety guidelines.

Q13: How is exposure to this compound assessed in occupational settings?

A13: Urinary excretion of specific metabolites, such as the N-acetyl cysteine conjugate of cis-1,3-dichloropropene, serves as a biomarker for occupational exposure assessment. [] The levels of these metabolites correlate with the intensity and duration of exposure.

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